(Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

説明

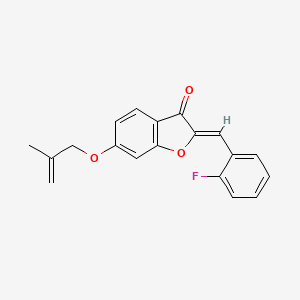

(Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one scaffold substituted with a 2-fluorobenzylidene group at the C2 position and a 2-methylallyloxy group at the C6 position. Aurones, a subclass of flavonoids, are known for their biological activities, particularly in oncology and virology. The Z-configuration of the benzylidene double bond is critical for maintaining structural integrity and binding affinity to biological targets, as demonstrated in related compounds .

特性

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO3/c1-12(2)11-22-14-7-8-15-17(10-14)23-18(19(15)21)9-13-5-3-4-6-16(13)20/h3-10H,1,11H2,2H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYHJCYMQRFMEE-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(2-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

The chemical formula of the compound is , and its structure features a benzofuran core with a fluorobenzylidene group and a methylallyloxy substituent. The presence of these functional groups is believed to contribute to its biological activities.

1. Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.4 | Inhibition of NF-κB activation |

| Compound B | SGC7901 (Gastric Cancer) | 8.86 | Induction of apoptosis |

| Compound C | HeLa (Cervical Cancer) | 35.62 | Cell cycle arrest |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle regulation.

2. Anti-inflammatory Activity

Benzofuran derivatives have also been reported to possess anti-inflammatory properties. In vitro studies demonstrated that certain analogs can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

| Study | Findings |

|---|---|

| Study on Compound D | Reduced NO and PGE2 levels in LPS-stimulated BV2 cells |

| Study on Compound E | Inhibition of COX-2 expression at 1 µg/mL |

These results indicate that this compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been explored in various studies. Compounds structurally related to the target compound have shown activity against a range of pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Antifungal effect |

These findings highlight the potential of this compound as an antimicrobial agent.

Case Studies

A notable case study involved the synthesis and testing of several benzofuran derivatives, including this compound. The study assessed their cytotoxicity against various cancer cell lines using MTT assays, revealing significant differences in potency based on structural variations.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues in Oncology

Aurone derivatives with modifications to the benzylidene and benzofuran substituents exhibit diverse anticancer activities. Key comparisons include:

Table 1: Comparison of Anticancer Aurone Derivatives

Key Observations :

- Substituent Effects: The 2-fluorobenzylidene group in the target compound may offer improved binding compared to non-fluorinated analogs due to enhanced electronegativity. However, 5a’s indole-based benzylidene and 5b’s pyridine group demonstrate superior potency (IC50 < 100 nM) in prostate cancer models .

- Role of C6 Substituents : The 2-methylallyloxy group in the target compound differs from 5b’s dichlorobenzyloxy, which contributes to high tubulin-binding affinity. Allyloxy groups may enhance metabolic stability but reduce polarity compared to halogenated substituents .

- Toxicity : Analogues like 5a show low toxicity in vivo, suggesting that fluorine and allyloxy groups in the target compound may similarly minimize adverse effects .

Antiviral Analogues

Aurones with methoxy and oxyethoxy substituents exhibit antiviral properties:

Table 2: Antiviral Aurone Derivatives

Key Observations :

- The 2,5-dimethoxybenzylidene group in CID 1804018 enables interaction with the Marburg virus nucleoprotein (NP), achieving 8.74% replication inhibition .

Structural Impact on Selectivity and Pharmacokinetics

- Fluorine Position : Compared to the 3-fluorobenzylidene derivative (), the target compound’s 2-fluoro substitution may alter binding pocket interactions, as ortho-substituents often influence steric hindrance .

- Z-Configuration : The Z-isomer is essential for activity, as seen in 5a and 5b, where improper geometry reduces tubulin-binding affinity .

- Methoxy vs. Allyloxy : Methoxy groups (e.g., in 6y, ) improve solubility but may reduce membrane permeability. The 2-methylallyloxy group in the target compound could balance lipophilicity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。